molecular formula C23H23O2P B12540639 Triphenyl(prop-2-en-1-yl)phosphanium acetate CAS No. 678972-26-4

Triphenyl(prop-2-en-1-yl)phosphanium acetate

Cat. No.: B12540639
CAS No.: 678972-26-4
M. Wt: 362.4 g/mol
InChI Key: WYRKYVIDUXNOAB-UHFFFAOYSA-M
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Description

Triphenyl(prop-2-en-1-yl)phosphanium acetate is an organophosphorus compound characterized by the presence of a triphenylphosphine moiety attached to a prop-2-en-1-yl group, with an acetate counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triphenyl(prop-2-en-1-yl)phosphanium acetate typically involves the reaction of triphenylphosphine with an appropriate alkylating agent, such as prop-2-en-1-yl bromide, in the presence of a base. The reaction proceeds via nucleophilic substitution, resulting in the formation of triphenyl(prop-2-en-1-yl)phosphanium bromide. This intermediate can then be treated with silver acetate to yield the desired acetate salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Triphenyl(prop-2-en-1-yl)phosphanium acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Triphenyl(prop-2-en-1-yl)phosphanium acetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphine ligands and catalysts.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of triphenyl(prop-2-en-1-yl)phosphanium acetate involves its interaction with molecular targets through its phosphine moiety. This interaction can lead to the formation of coordination complexes with metal ions, which can then participate in various catalytic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to form stable coordination complexes and undergo various chemical transformations makes it a valuable compound in both research and industrial settings .

Properties

CAS No.

678972-26-4

Molecular Formula

C23H23O2P

Molecular Weight

362.4 g/mol

IUPAC Name

triphenyl(prop-2-enyl)phosphanium;acetate

InChI

InChI=1S/C21H20P.C2H4O2/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;1-2(3)4/h2-17H,1,18H2;1H3,(H,3,4)/q+1;/p-1

InChI Key

WYRKYVIDUXNOAB-UHFFFAOYSA-M

Canonical SMILES

CC(=O)[O-].C=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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